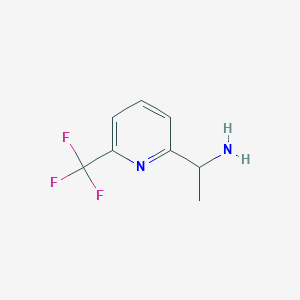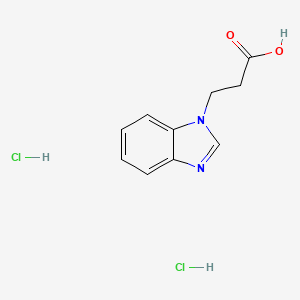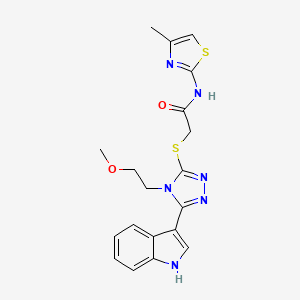
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Usually, the description of a compound includes its IUPAC name, common name, and structural formula. The structure can give us some preliminary information about the compound, such as the functional groups present and potential sites of reactivity.
Synthesis Analysis
The synthesis of a compound involves understanding the reactions needed to construct it from readily available starting materials. This often involves retrosynthetic analysis, where the target molecule is deconstructed into simpler molecules.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This can involve carrying out the reactions in a lab and analyzing the products, or it can involve theoretical studies using computational chemistry.Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, and reactivity. These properties can give us information about how the compound behaves under different conditions.科学的研究の応用
Antimicrobial Activities
Several studies have focused on the synthesis of triazole derivatives and their antimicrobial activities. For example, Altıntop et al. (2011) synthesized new triazole derivatives and found that certain compounds showed potent antimicrobial activities against various Candida species and pathogenic bacteria (Altıntop et al., 2011). Similarly, Yurttaş et al. (2020) synthesized novel triazole derivatives bearing a quinoline ring and evaluated their antimicrobial activity, observing that some compounds exhibited strong antimicrobial effects (Yurttaş et al., 2020).
Anticancer Properties
Compounds containing triazole derivatives have also been investigated for their potential anticancer properties. Ostapiuk et al. (2015) synthesized 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides and evaluated their anticancer activity, finding that certain derivatives showed selective activity against melanoma and breast cancer (Ostapiuk et al., 2015).
Enzyme Inhibition
Triazole derivatives have also been evaluated for their enzyme inhibition properties. Bekircan et al. (2015) synthesized novel compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigated their lipase and α-glucosidase inhibition. They found that some compounds displayed significant anti-lipase and anti-α-glucosidase activity (Bekircan et al., 2015).
Antifungal and Apoptotic Effects
Compounds with triazole structures have been synthesized and tested for their antifungal and apoptotic effects. Çavușoğlu et al. (2018) synthesized triazole-oxadiazole compounds and assessed their antifungal and apoptotic activity against various Candida species, finding some compounds to be potent against these fungi (Çavușoğlu et al., 2018).
Chemical and Physical Properties
Research has also been conducted on the synthesis and analysis of the physical and chemical properties of triazole derivatives. Safonov et al. (2017) synthesized salts of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids and established their structure using modern physical-chemical methods of analysis (Safonov et al., 2017).
Safety And Hazards
This involves understanding the potential risks associated with handling the compound. Material Safety Data Sheets (MSDS) are a common source of this information.
将来の方向性
This could involve potential applications of the compound, or areas where further research is needed.
I hope this helps! If you have any specific questions about these topics, feel free to ask.
特性
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S2/c1-12-10-28-18(21-12)22-16(26)11-29-19-24-23-17(25(19)7-8-27-2)14-9-20-15-6-4-3-5-13(14)15/h3-6,9-10,20H,7-8,11H2,1-2H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBWUZQADHBAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-methoxy-3-[(morpholin-4-ylcarbonothioyl)amino]-1H-indole-2-carboxylate](/img/structure/B2564209.png)
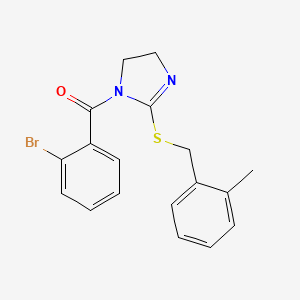
![3-(4-Chlorophenyl)-2-[2-(4-fluorophenyl)hydrazono]-3-oxopropanal](/img/structure/B2564212.png)
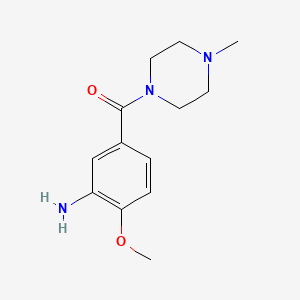
![4-(1,3-benzodioxol-5-yl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2564214.png)
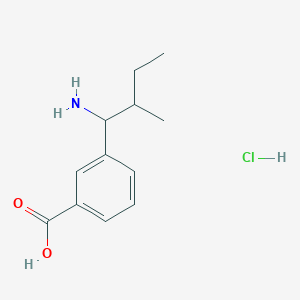
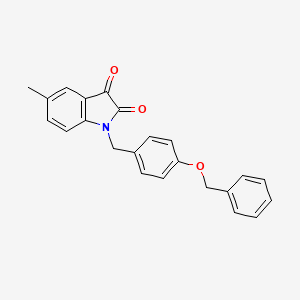
![{[4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methyl}amine dihydrochloride](/img/structure/B2564221.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2564223.png)
![1-[4-(1,2,4-Thiadiazol-5-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2564226.png)
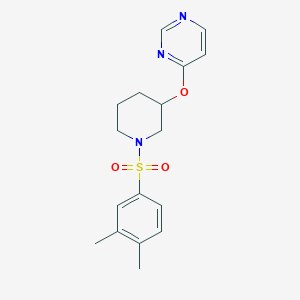
![1-methyl-3-pentyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
